molecular formula C24H26N2O6 B2582099 1-(2,5-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886155-14-2

1-(2,5-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2582099
CAS No.: 886155-14-2
M. Wt: 438.48
InChI Key: BLNTZTVEQARMEB-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound featuring a chromeno-pyrrole-dione core. Its structure includes three methoxy groups (at positions 2, 5, and 6 of the aryl rings) and a 2-(dimethylamino)ethyl side chain. The compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes (e.g., 2,5-dimethoxybenzaldehyde), and primary amines (e.g., 2-(dimethylamino)ethylamine) under mild conditions, achieving yields comparable to related derivatives (43–86%) .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-[2-(dimethylamino)ethyl]-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-25(2)10-11-26-21(17-12-14(29-3)7-9-18(17)31-5)20-22(27)16-8-6-15(30-4)13-19(16)32-23(20)24(26)28/h6-9,12-13,21H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNTZTVEQARMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, which includes 223 derivatives synthesized via analogous methods . Key structural comparisons are outlined below:

Compound Core Structure Substituents Key Properties
1-(2,5-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Chromeno-pyrrole-dione 2,5,6-Trimethoxyaryl; 2-(dimethylamino)ethyl High lipophilicity (methoxy groups); basic amine (enhanced solubility in acidic media)
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Chromeno-pyrrole-dione 3,4,5-Trimethoxyaryl; 2-hydroxyethyl; 5,7-dimethyl Moderate solubility (hydroxyethyl group); electron-donating methyl groups
3-(2-Hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Pyrrolo-pyrazolone (derivative) 2-Hydroxyphenyl; methyl; phenyl Lower molecular weight; reduced aromaticity (pyrazolone core)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo-pyridine-dicarboxylate Nitrophenyl; phenethyl; cyano Polar nitro and cyano groups; rigid bicyclic framework

Physicochemical Properties

  • Lipophilicity : The 2,5,6-trimethoxy substitution increases lipophilicity compared to analogs with fewer methoxy groups (e.g., 3,4,5-trimethoxy derivatives) .
  • Solubility: The dimethylaminoethyl side chain enhances water solubility in acidic conditions (via protonation) relative to purely hydrophobic analogs (e.g., 2-hydroxyethyl derivatives) .
  • Stability: Electron-donating methoxy groups may improve oxidative stability compared to nitro- or cyano-substituted derivatives .

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